REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC(C)=O>[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
The solid was rinsed with acetone (2×30 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 200 mL of ether
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (2×50 mL) and brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=O)OCC2=CC=CC=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.63 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |